molecular formula C10H8ClN3O2S B3884498 6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 5747-49-9

6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B3884498
CAS No.: 5747-49-9
M. Wt: 269.71 g/mol
InChI Key: LGPVDMYMLAYVOM-UHFFFAOYSA-N
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Description

The compound “6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione” is a chemical compound with the linear formula C10H8ClN3O2S . It has a molecular weight of 269.711 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazine ring, which is a type of heterocyclic ring, and a chlorobenzyl group attached to it via a sulfur atom .

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-7-3-1-6(2-4-7)5-17-9-8(15)12-10(16)14-13-9/h1-4H,5H2,(H2,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVDMYMLAYVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320474
Record name 6-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5747-49-9
Record name 6-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
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Reactant of Route 6
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